Lecanoric acid

Übersicht

Beschreibung

Lecanoric acid is a chemical produced by several species of lichen . It is classified as a polyphenol and a didepside, and it functions as an antioxidant . The acid is named after the lichen Lecanora .

Synthesis Analysis

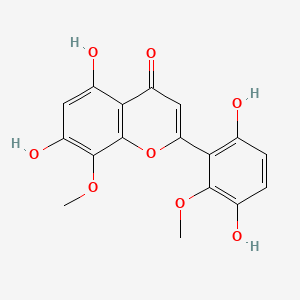

Orsellinic acid, the main intermediate in the biosynthesis of depsides and depsidones, is formed by intramolecular aldol reaction of the polyketide containing four keto groups and subsequent enolization and hydrolysis. Esterification of two orsellinic acid molecules affords lecanoric acid as a member of the depsides class .Molecular Structure Analysis

The crystalline structure of evernic acid (2- hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-6-methylbenzoate) (hmb) revealed two crystallographically and conformationally distinct hmb anions, along with two monovalent sodium atoms .Chemical Reactions Analysis

Lecanoric acid has been found to have strong in vitro antioxidant properties . The activity-guided bioautographic TLC and HPLC analysis demonstrated that lecanoric acid was the main antioxidant compound in the acetone extract of Umbilicaria antarctica, the most potent antioxidant lichen species among the test species .Physical And Chemical Properties Analysis

Lecanoric acid has a chemical formula of C16H14O7 and a molar mass of 318.281 g·mol−1 . It is a polyphenol and a didepside .Wissenschaftliche Forschungsanwendungen

Antifungal Applications in Agriculture

Lecanoric acid has been found to exhibit potent antifungal properties, particularly against tea fungal pathogens. A study demonstrated that lecanoric acid produced by the lichen Parmotrema austrosinense showed significant growth inhibition of tea leaf disease-causing pathogens such as Cercospora theae, Glomerella cingulata, and Phomopsis theae . This suggests that lecanoric acid could be developed as a natural fungicide for use in agriculture, offering an alternative to chemical fungicides.

Antioxidant Properties

Research has indicated that lecanoric acid possesses antioxidant capabilities. It has been shown to exhibit free radical scavenging activity, which was dose-dependent . This property is crucial because oxidative stress is a factor in many chronic diseases, and antioxidants can mitigate this stress. Therefore, lecanoric acid could be a valuable compound in the development of antioxidant therapies.

Potential in Cancer Research

The cytotoxic effects of lecanoric acid have been studied in various human cancer cell lines. Although not explicitly mentioned in the search results, compounds similar to lecanoric acid have been observed to exhibit strong cytotoxic action against cancer cells . This suggests that lecanoric acid may have potential applications in cancer research, possibly as a chemotherapeutic agent.

Role in Lichen Symbiosis

Lecanoric acid is a secondary metabolite produced during the symbiotic relationship between fungi and algae in lichens. It plays a role in the protection of the lichen thallus, potentially due to its antibiotic properties . Understanding this role can provide insights into symbiotic relationships and the evolution of secondary metabolites.

Bioefficacy Against Pathogens

The bioefficacy of lecanoric acid extends beyond its antifungal action. It has been bioassayed against various pathogens, showing inhibitory effects that might be attributed to its antibiotic properties and fungicidal action . This broad-spectrum bioefficacy makes lecanoric acid a compound of interest for developing new antimicrobial agents.

Horticultural Applications

In horticulture, the use of natural compounds to protect plants is gaining interest. Lecanoric acid’s effectiveness against fungal pathogens in tea plants suggests it could be used more broadly in horticulture to safeguard other crops . This application could lead to more sustainable and eco-friendly practices in the industry.

Natural Product Chemistry

Lecanoric acid is part of a class of natural compounds isolated from lichens. Its study contributes to the field of natural product chemistry, where researchers aim to discover and characterize compounds with various biological activities . Lecanoric acid’s diverse applications make it a valuable subject for further research in this field.

Wirkmechanismus

Target of Action

Lecanoric acid, a secondary metabolite produced by several species of lichen , primarily targets reactive species in the body . It has been suggested that the compound’s antioxidant activity is due to its ability to scavenge these reactive species . Additionally, it has been found to have significant antifungal activity, suggesting that fungal pathogens may also be a target .

Mode of Action

The antioxidant activity of lecanoric acid is attributed to its electron-attracting properties due to the two hydrogen bonds between the 2’-OH and 1’- COOCH3/COOH groups and the 2-OH and 1-COO- groups, as well as the presence of the COO- group, conjugated with an aromatic ring . In terms of its antifungal activity, it has been shown to inhibit the growth of certain tea pathogens .

Biochemical Pathways

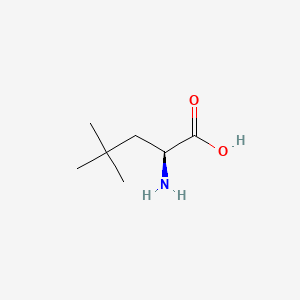

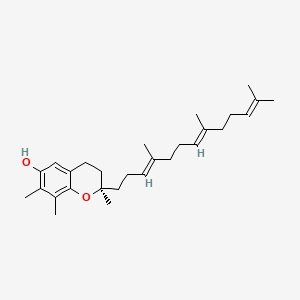

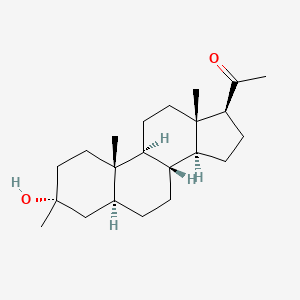

Lecanoric acid is a polyphenol and a didepside . It is derived from three chemical pathways: the acetate-polymalonate pathway, the shikimic acid pathway, and the mevalonic acid pathway . The compound’s antioxidant activity suggests that it may affect pathways related to oxidative stress in the body .

Result of Action

The primary molecular and cellular effect of lecanoric acid’s action is the reduction of oxidative stress in the body . This is achieved through its antioxidant activity, which involves scavenging reactive species . Additionally, lecanoric acid has been shown to have cytotoxic effects on certain cancer cell lines .

Action Environment

The production and efficacy of lecanoric acid can be influenced by environmental factors. For example, the chemical profiles of lichen ecotypes, which produce lecanoric acid, can vary based on ecological locality conditions, such as altitude and slope aspects . Furthermore, the compound’s antioxidant activity may be more pronounced in environments characterized by high levels of oxidative stress .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-7-3-9(17)5-11(18)14(7)16(22)23-10-4-8(2)13(15(20)21)12(19)6-10/h3-6,17-19H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMSJKZDHNSSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197384 | |

| Record name | Lecanoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lecanoric acid | |

CAS RN |

480-56-8 | |

| Record name | Lecanoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lecanoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lecanoric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lecanoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LECANORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0M65TKS0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

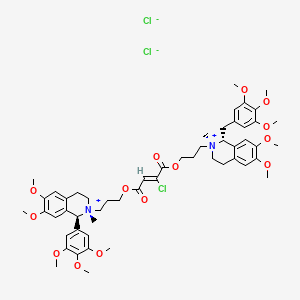

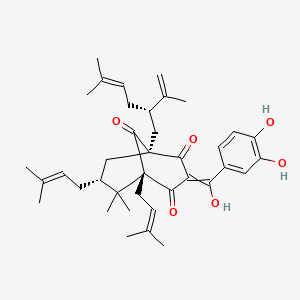

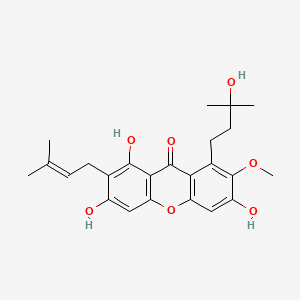

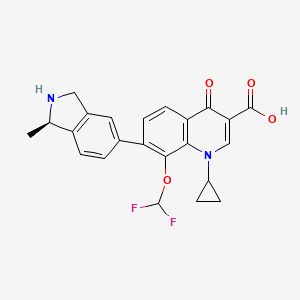

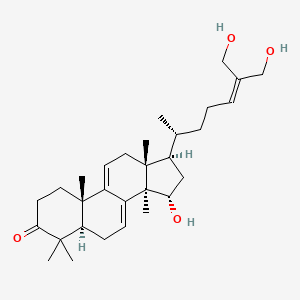

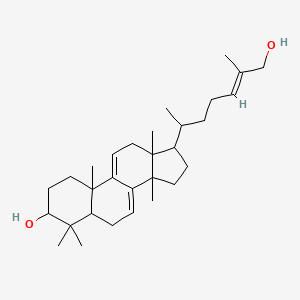

Feasible Synthetic Routes

Q & A

Q1: How does lecanoric acid exert its antifungal effects?

A1: While the precise mechanism remains under investigation, research suggests that lecanoric acid exhibits fungicidal action. [] One study demonstrated its efficacy against tea fungal pathogens, including Cercospora theae, Glomerella cingulata, and Phomopsis theae, surpassing the inhibitory effects of some commercial fungicides. [] Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Q2: Does lecanoric acid impact human cells?

A2: Research suggests that lecanoric acid and its derivatives, orsellinates, can inhibit the growth of various cancer cell lines in vitro, including larynx (Hep2), breast (MCF-7), lung (786-0), and melanoma (B16-F10) cells. [, ] Notably, n-butyl orsellinate demonstrated greater potency against B16-F10 cells than the commonly used chemotherapeutic agent cisplatin. [] It's important to note that these findings are from in vitro studies, and further research, particularly in vivo and clinical settings, is crucial to determine the therapeutic potential and safety of lecanoric acid and its derivatives in humans.

Q3: What is the molecular formula and weight of lecanoric acid?

A3: The molecular formula of lecanoric acid is C16H14O7, and its molecular weight is 302.28 g/mol. []

Q4: What spectroscopic techniques are commonly used to characterize lecanoric acid?

A4: Lecanoric acid can be characterized using various spectroscopic methods including:

- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. []

- Ultraviolet-visible (UV Vis) spectroscopy: Offers insights into the electronic transitions within the molecule and helps determine its absorption characteristics. [, ]

- Nuclear magnetic resonance (NMR) spectroscopy: A powerful technique for determining the structure and connectivity of atoms within the molecule. [, , ]

Q5: Is there information available regarding the material compatibility and stability of lecanoric acid under various conditions?

A5: The provided research papers primarily focus on the biological activities and chemical characterization of lecanoric acid. There is limited information available on its material compatibility and stability under different conditions. Further investigation is necessary to understand its behavior in various environments and its suitability for specific applications.

Q6: Does lecanoric acid exhibit any known catalytic properties?

A6: The provided research papers do not describe any catalytic properties associated with lecanoric acid. Its primary applications explored in the literature revolve around its biological activities, particularly its antifungal, antiproliferative, and antioxidant potential.

Q7: How do structural modifications of lecanoric acid impact its biological activity?

A8: Modifying the structure of lecanoric acid, particularly by forming orsellinic esters, can significantly alter its biological activity. [, , ]

- Antitumor activity: Studies revealed that chain elongation of orsellinates (from methyl to n-butyl) enhanced their cytotoxic activity against cancer cell lines, likely due to increased lipophilicity. [, ]

- Antifungal activity: While lecanoric acid itself exhibits antifungal properties, some of its orsellinate derivatives, particularly those with longer alkyl chains, demonstrated enhanced antifungal effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674617.png)

![(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1674622.png)